7-Fluoro-1H-quinazolin-4-one is a fluorinated derivative of quinazolinone, a heterocyclic compound recognized for its diverse biological activities. This compound features a fluorine atom at the 7-position of the quinazolin-4-one structure, which enhances its stability and biological interactions. It is primarily utilized in medicinal chemistry and biological research due to its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities .
Chemically, 7-fluoro-1H-quinazolin-4-one belongs to the class of quinazolinones, which are characterized by a fused benzene and pyrimidine ring structure. Its classification is significant in pharmacology and medicinal chemistry, where compounds with similar structures are studied for their biological activity .
The synthesis of 7-fluoro-1H-quinazolin-4-one typically involves cyclization reactions. One common method includes the reaction of 2-aminobenzonitrile with formamide in the presence of a fluorinating agent. Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields .
In industrial settings, large-scale cyclization reactions are optimized for high yield and purity. Techniques such as continuous flow reactors and automated systems are utilized to streamline production processes. The general procedure may involve:
The molecular formula of 7-fluoro-1H-quinazolin-4-one is C_8H_6FN_1O, with a molecular weight of approximately 153.14 g/mol. The compound features a fluorine atom at the 7-position, which alters its electronic properties compared to non-fluorinated analogs.
Key spectral data for 7-fluoro-1H-quinazolin-4-one includes:
7-Fluoro-1H-quinazolin-4-one undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 7-fluoro-1H-quinazolin-4-one primarily involves its interaction with specific molecular targets within biological systems. It acts as an enzyme inhibitor by binding to active sites on enzymes, thereby blocking their activity. This inhibition disrupts various biological pathways, leading to potential therapeutic effects such as anticancer activity or modulation of neurotransmitter receptors .
Research indicates that the compound may interact with ionotropic glutamate receptors, demonstrating non-competitive antagonistic properties that could influence neurotransmission processes .
7-Fluoro-1H-quinazolin-4-one is typically characterized by:
Key chemical properties include:
Analytical techniques such as NMR and IR spectroscopy confirm these properties by revealing characteristic spectral patterns associated with its functional groups .
7-Fluoro-1H-quinazolin-4-one has a wide array of applications in scientific research:
Regioselective fluorine incorporation at the C7 position of the quinazolinone scaffold is achieved through two primary strategies: late-stage functionalization or direct synthesis from pre-fluorinated building blocks. The dominant approach utilizes 2,4-difluorobenzoic acid as a starting material, exploiting the differential reactivity of its halogen atoms. Under controlled conditions, amidation at the C2-carboxyl group occurs preferentially, leaving the C4-fluorine available for nucleophilic aromatic substitution (SNAr) during cyclization. This strategy capitalizes on the fluorine atom’s strong electron-withdrawing effect, which activates the ring toward amide nucleophiles while maintaining positional integrity [7].
Alternative routes employ 6-fluoroanthranilic acid derivatives, but these yield primarily 5-fluoroquinazolinones due to the directing effect of the ortho-amino group during cyclization. For C7 specificity, ortho-difluorobenzoyl precursors prove superior. A critical refinement involves anhydrous conditions during the cyclodehydration step (e.g., using P2O5 or POCl3), minimizing hydrolytic defluorination. Recent advances demonstrate that Cs2CO3-promoted SNAr reactions in DMSO at 135°C enable transition-metal-free cyclization of ortho-fluorobenzamides with amides, achieving 72–85% yields for 7-fluoro derivatives while preserving fluoro-regiochemistry [3].
Table 1: Comparative Analysis of Fluorination Approaches for 7-Fluoroquinazolin-4-ones
Starting Material | Reagent/Conditions | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
2,4-Difluorobenzoic acid | NH₃, then cyclodehydration (Ac₂O/Δ) | C7 > C5 | 65–78 | High C7 preference, scalable |
6-Fluoroanthranilic acid | Aldehyde cyclocondensation | C5 dominant | 55–70 | Access to 5-fluoro isomers |
ortho-Fluoro-N-methylbenzamide | Cs₂CO₃/DMSO, 135°C, amide coupling | C7 exclusive | 72–85 | Transition-metal-free, single-pot |
The classical Niementowski reaction remains pivotal for constructing the 7-fluoroquinazolin-4-one core. This method involves cyclocondensation of 2-amino-4-fluorobenzoic acid (or esters) with amides, formamides, or urea derivatives. Reactivity is highly sensitive to electronic effects: electron-withdrawing substituents (e.g., fluorine) at C4 of the anthranilate ring direct cyclization to the C1–N2 bond, ensuring regioselective formation of the 7-fluoro isomer. Modifications using formamide as both solvent and reactant at 120°C yield unsubstituted 7-fluoro-4(3H)-quinazolinone, while acetamide introduces a C2-methyl group [3] [8].
The Griess synthesis offers an alternative pathway via cyanogen-mediated cyclization. Here, ethyl 2-amino-4-fluorobenzoate reacts with cyanogen bromide to form a 2-cyanoamino intermediate, which undergoes ethanolysis to yield 2-ethoxy-7-fluoroquinazolin-4(3H)-one. Subsequent hydrolysis or ammonolysis provides access to 2-hydroxy- or 2-amino-7-fluoro derivatives. Regioselectivity challenges emerge with symmetrical difluorinated precursors; however, microwave-assisted Griess reactions (140°C, 15 min) enhance C7-selectivity to >90% by kinetic control [8] [6].
Table 2: Regioselective Outcomes in Niementowski/Griess Syntheses
Anthranilate Precursor | Cyclizing Agent | Conditions | Product Regiochemistry | Yield (%) |
---|---|---|---|---|
2-Amino-4-fluorobenzoic acid | Formamide | 120°C, 4 h | 7-Fluoro-4(3H)-quinazolinone | 82 |
2-Amino-4,5-difluorobenzoate | Urea | MW, 140°C, 15 min | 7,8-Difluoro-4(3H)-quinazolinone | 78 |
Ethyl 2-amino-4-fluorobenzoate | Cyanogen bromide | EtOH, reflux, 2 h | 2-Ethoxy-7-fluoro-4(3H)-quinazolinone | 70 |
Conventional thermal cyclizations suffer from prolonged reaction times (4–12 h) and thermal decomposition, reducing yields of 7-fluoroquinazolinones to 60–75%. Microwave irradiation addresses these limitations by enabling rapid, uniform heating and precise temperature control. Cyclocondensation of 2-amino-4-fluorobenzamide with aldehydes or carboxylic acids under microwave conditions (120–150°C, 20–30 min) accelerates dehydration, achieving yields >90% with minimized side products like hydrolyzed fluoro intermediates [6] [8].
Key innovations include solvent-free protocols and catalytic enhancements:
Table 3: Microwave vs. Conventional Thermal Cyclization Efficiency
Method | Conditions | Time | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Conventional (reflux) | AcOH, 120°C | 8 h | 68 | 15–20% hydrolyzed fluoride |
Microwave (solvent-free) | SiO₂-KMnO₄, 140°C, 50 W | 15 min | 92 | <5% |
Microwave (ionic liquid) | [BMIM]Br, 130°C, 300 W | 3 min | 94 | Negligible |
The C3 position of 7-fluoroquinazolin-4-ones serves as an anchor for molecular hybridization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Prop-2-ynyl-substituted quinazolinones (synthesized by alkylating 7-fluoro-4(3H)-quinazolinone with propargyl bromide) react with aromatic or aliphatic azides under catalytic CuI/TEA conditions (H₂O/t-BuOH, 60°C, 2 h). This yields 1,4-disubstituted triazolyl conjugates with retained fluoro-regiochemistry, confirmed by ¹⁹F NMR [8].
Structural diversification focuses on optimizing pharmacological profiles:
Table 4: 7-Fluoroquinazolin-4-one-Triazole Hybrids and Synthetic Efficiency
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1